

A Technical Guide to the Spectroscopic Data of 1-(2-Methylphenyl)ethanol

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Compound of Interest

Compound Name: 1-(2-Methylphenyl)ethanol

Cat. No.: B1581148

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Introduction

1-(2-Methylphenyl)ethanol, also known as o,alpha-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula $C_9H_{12}O$ ^{[1][2]}. Its structure consists of a benzene ring substituted with a methyl group and an ethanol group at positions 2 and 1, respectively. This compound is of interest in various fields of chemical research and development. Accurate spectroscopic data is fundamental for its identification, characterization, and quality control. This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for **1-(2-Methylphenyl)ethanol**.

Table 1: 1H NMR Spectroscopic Data

Solvent: $CDCl_3$, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.47	Doublet (d)	6.4	3H	-CH(OH)CH ₃
1.82	Singlet (s)	-	1H	OH
2.34	Singlet (s)	-	3H	Ar-CH ₃
5.10–5.15	Multiplet (m)	-	1H	-CH(OH)CH ₃
7.12–7.25	Multiplet (m)	-	3H	Ar-H
7.52	Doublet (d)	7.2	1H	Ar-H

Data sourced
from Royal
Society of
Chemistry
supplementary
information.[3]

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
18.9	Ar-CH ₃
23.9	-CH(OH)CH ₃
66.8	-CH(OH)CH ₃
124.5	Aromatic CH
126.4	Aromatic CH
127.2	Aromatic CH
130.4	Aromatic CH
134.2	Aromatic C (quaternary)
143.9	Aromatic C (quaternary)

Data sourced from Royal Society of Chemistry
supplementary information.[\[3\]](#)

Table 3: IR Spectroscopic Data

Technique: Thin Film

Wavenumber (ν_{\max}) cm ⁻¹	Functional Group Assignment
3357	O-H stretch (alcohol)
3025	C-H stretch (aromatic)
1488	C=C stretch (aromatic ring)
1460	C-H bend
1077	C-O stretch (secondary alcohol)
759	C-H bend (ortho-disubstituted aromatic)

Data sourced from Royal Society of Chemistry
supplementary information.[\[3\]](#)

Table 4: Mass Spectrometry Data

Technique: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Interpretation
136	Molecular Ion $[M]^+$
121	$[M - \text{CH}_3]^+$
118	$[M - \text{H}_2\text{O}]^+$
117	$[M - \text{H}_2\text{O} - \text{H}]^+$
103	$[M - \text{CH}_3 - \text{H}_2\text{O}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Data interpreted from fragmentation patterns available in public databases like NIST and PubChem.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of 5-25 mg for ^1H NMR or 50-100 mg for ^{13}C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3).[\[5\]](#)[\[6\]](#) The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.[\[7\]](#)[\[8\]](#) An internal standard, such as Tetramethylsilane (TMS), is often added for chemical shift calibration ($\delta = 0.00$ ppm).[\[5\]](#)[\[7\]](#) The solution is then filtered through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[\[6\]](#)

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
- Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe.[9] The instrument is set to lock onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve the best possible homogeneity, which results in sharp, well-resolved peaks.[9] For a ^1H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which typically takes a few minutes.[5] For a ^{13}C NMR spectrum, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and smaller magnetic moment of the ^{13}C nucleus.[5][6]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ^1H NMR spectrum provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Thin Film Method): Since **1-(2-Methylphenyl)ethanol** is a liquid at room temperature, the thin film (or neat) method is straightforward. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.[10][11] Alternatively, for a solid sample, a small amount is dissolved in a volatile solvent like methylene chloride, a drop of the solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin solid film.[10]
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates (or the empty sample chamber) is recorded first. The sample holder with the prepared salt plates is then placed in the spectrometer's sample compartment.[10] The infrared spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .[12]
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as

transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

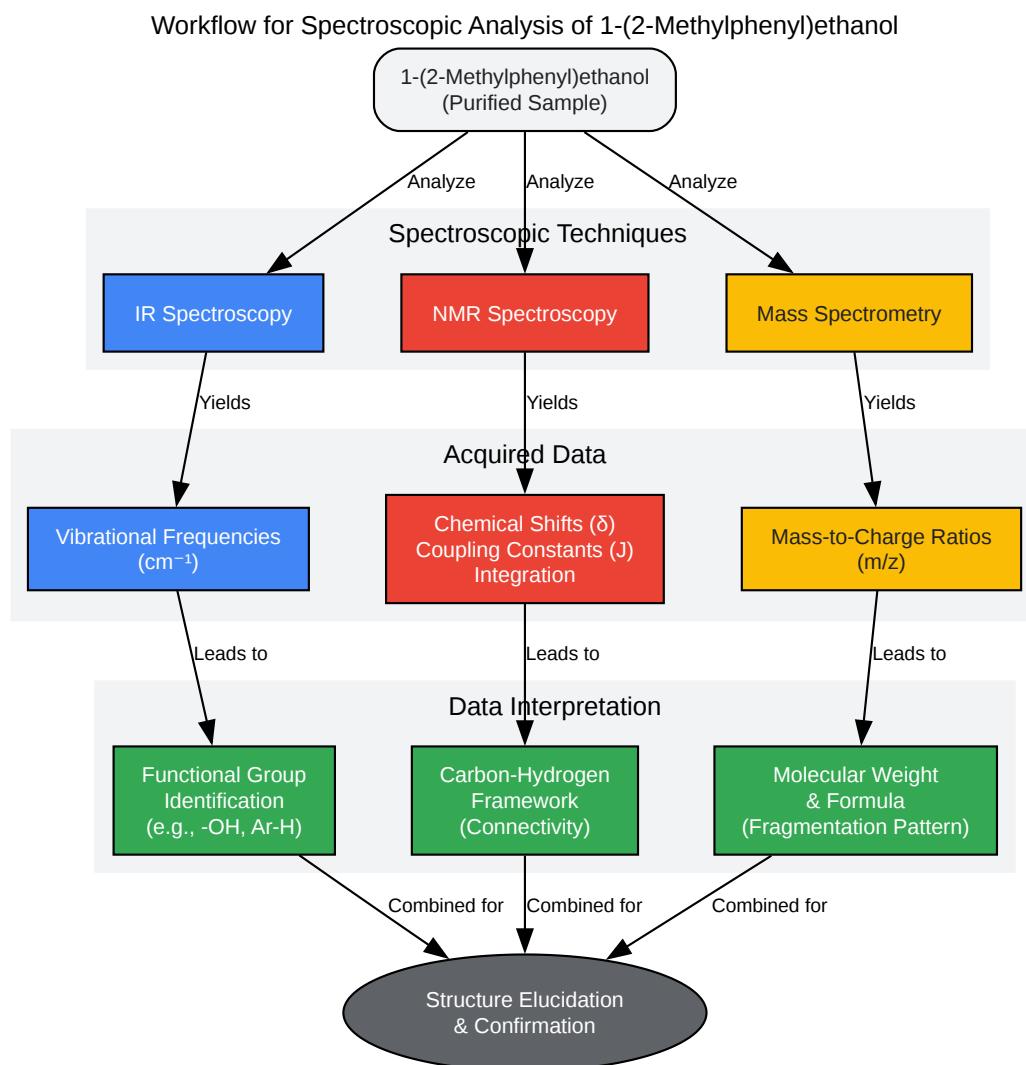
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[13][14]
- Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[15] This causes an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion (M^+).[13] Excess energy from this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[14]
- Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14][16] The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected by a detector, such as an electron multiplier, which records the abundance of each ion at a specific m/z value.[14] The resulting data is presented as a mass spectrum, a plot of relative intensity versus m/z .[15] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[15]

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-(2-Methylphenyl)ethanol**.

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Caption: Spectroscopic analysis workflow for structural elucidation.

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